Cas no 16576-96-8 (Benzenemethanaminium,N,N-dimethyl-N-pentadecyl-, chloride (1:1))
16576-96-8 structure
Product Name:Benzenemethanaminium,N,N-dimethyl-N-pentadecyl-, chloride (1:1)
Numero CAS:16576-96-8
MF:C24H44ClN
MW:382.065866470337
CID:226464
PubChem ID:3014945
Update Time:2025-04-19
Benzenemethanaminium,N,N-dimethyl-N-pentadecyl-, chloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanaminium,N,N-dimethyl-N-pentadecyl-, chloride (1:1)
- benzyl-dimethyl-pentadecylazanium,chloride
- Ammonium,benzyldimethylpentadecyl-,chloride (8CI)
- Benzenemethanaminium,N,N-dimethyl-N-pentadecyl-,chloride (9CI)
- Benzyldimethyl(pentadecyl)ammonium chloride
- Dimethylpentadecylbenzylammonium chloride
- EINECS 240-635-2
- Pentadecylbenzyldimethylammonium chloride
- Ammonium, benzyldimethylpentadecyl-, chloride
- Dimethylbenzyl(pentadecyl)aminium·chloride
- Benzyldimethyl(pentadecyl)aminium·chloride
- Dimethyl(benzyl)(pentadecyl)aminium·chloride
- Benzyldimethyl(pentadecyl)ammonium chloride Pentadecyldimethylbenzylammonium chloride
- N-pentadecyl-N-benzyl-N,N-dimethylammonium chloride
- SCHEMBL7638004
- DTXSID60937126
- benzyl-dimethyl-pentadecylazanium;chloride
- NS00052318
- N-Benzyl-N,N-dimethylpentadecan-1-aminium chloride
- Benzenemethanaminium, N,N-dimethyl-N-pentadecyl-, chloride
- CHEMBL3277501
- 16576-96-8
- Ammonium,benzyldimethylpentadecyl-,chloride
-
- Inchi: 1S/C24H44N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(2,3)23-24-20-17-16-18-21-24;/h16-18,20-21H,4-15,19,22-23H2,1-3H3;1H/q+1;/p-1
- Chiave InChI: XRHGZAYWUIJBOD-UHFFFAOYSA-M
- Sorrisi: [Cl-].[N+](C)(C)(CC1C=CC=CC=1)CCCCCCCCCCCCCCC
Proprietà calcolate
- Massa esatta: 381.31600
- Massa monoisotopica: 381.3162281g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 26
- Conta legami ruotabili: 16
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0.00000
- LogP: 4.35820
Benzenemethanaminium,N,N-dimethyl-N-pentadecyl-, chloride (1:1) Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
16576-96-8 (Benzenemethanaminium,N,N-dimethyl-N-pentadecyl-, chloride (1:1)) Prodotti correlati
- 2905-56-8(1-Benzylpiperidine)
- 10328-34-4(Benzenemethanaminium,N-hexadecyl-N,N-dimethyl-)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti